molecular formula C7H9NO3S B2498493 (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime CAS No. 2230816-82-5

(E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime

Cat. No. B2498493
M. Wt: 187.21
InChI Key: OGKILSOFQWEKNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of oxime compounds typically involves the reaction of aldehydes with hydroxylamine, forming an oxime group (-C=NOH). A study by Ghazvini et al. (2018) details the synthesis and characterization of a related oxime compound, emphasizing the use of spectroscopic techniques like FT-IR, FT-Raman, NMR, and DFT studies for analysis (Ghazvini et al., 2018). Such methodologies could be applicable in synthesizing and analyzing (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime.

Molecular Structure Analysis

The molecular structure of oxime derivatives is often explored using DFT calculations to understand their conformations, electrostatic potential, and frontier molecular orbitals. For instance, Lasri et al. (2020) investigated the structure of E-pyrene-1-carbaldehyde oxime, highlighting the significance of intermolecular interactions and DFT-optimized geometries in determining molecular packing and stability (Lasri et al., 2020).

Chemical Reactions and Properties

Oxime compounds engage in various chemical reactions, reflecting their versatility in organic synthesis. Studies like that of Chen et al. (2014) showcase the reactivity patterns of thiophene carbaldehyde derivatives, offering a glimpse into potential reactions (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime might undergo, such as nucleophilic addition or condensation reactions (Chen et al., 2014).

Physical Properties Analysis

The physical properties of oxime compounds, including solubility, melting point, and crystal structure, are critical for their application in various fields. Insights into these properties can be derived from crystallographic studies, such as those conducted by Low et al. (2010), which analyze hydrogen bonding patterns and molecular packing in oxime crystals (Low et al., 2010).

Chemical Properties Analysis

The chemical stability, reactivity, and potential catalytic activities of oximes depend on their specific structural features. Studies on the synthesis and reactivity of oxime derivatives, like those by Kirilyuk et al. (2003), provide valuable insights into the chemical behavior and properties of these compounds, including their potential as ligands in catalysis or in forming novel organic materials (Kirilyuk et al., 2003).

Scientific Research Applications

Oxidative Stress Biomarkers

Research on compounds like 4-hydroxynonenal highlights the importance of understanding oxidative stress markers within pathophysiological processes. Oxidative stress is crucial for detecting and managing various diseases, including Alzheimer's and conditions caused by lipid peroxidation. Such studies pave the way for developing diagnostic tools and therapeutic strategies using specific compounds as bioactive markers or antioxidants (Žarković, 2003).

Antitumor Applications

Investigations into the mechanism of action of antitumor drugs like etoposide, which undergo oxidative transformations, demonstrate the relevance of oxidative chemistry in developing pharmacological treatments. This research provides insight into how compounds capable of undergoing specific oxidative transformations can be utilized in cancer therapy, suggesting a potential area of application for (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime if similar reactivity can be harnessed (van Maanen et al., 1988).

Antimicrobial and Sanitization Properties

The development and application of electrolyzed oxidizing water (EOW) as an antimicrobial and sanitation agent indicate the importance of oxidative processes in disinfection and sterilization. Research into EOW's mechanism of action against a wide range of pathogens suggests that compounds exhibiting oxidative properties could be similarly applied in sanitizing and cleaning, potentially including the application of specific organometallic compounds (Iram et al., 2021).

Environmental Applications

Studies on the reclamation of greenhouse gases highlight the role of catalysis in environmental protection and resource recovery. Compounds that can participate in the catalytic conversion of CO2 into useful products demonstrate the potential for (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime to contribute to environmental sustainability efforts if it exhibits similar reactivity (Yang & Wang, 2015).

Safety And Hazards



  • No special precautions are necessary if used correctly.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Keep away from sources of ignition.




  • Future Directions



    • Oximes continue to be explored for their potential in medicinal chemistry , including anticancer and anti-inflammatory applications.

    • Their unique properties make them good candidates for use in biological systems as probes, sensors, or sensitizers for photodynamic therapy.




    I hope this comprehensive analysis provides the information you were looking for! 😊


    properties

    IUPAC Name

    (NE)-N-[(3,4-dimethoxythiophen-2-yl)methylidene]hydroxylamine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H9NO3S/c1-10-5-4-12-6(3-8-9)7(5)11-2/h3-4,9H,1-2H3/b8-3+
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OGKILSOFQWEKNO-FPYGCLRLSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CSC(=C1OC)C=NO
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    COC1=CSC(=C1OC)/C=N/O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H9NO3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    187.22 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (E)-3,4-Dimethoxythiophene-2-carbaldehyde oxime

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